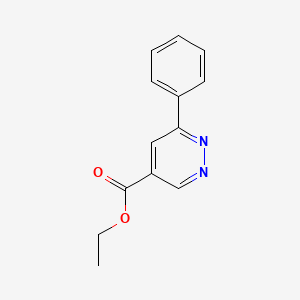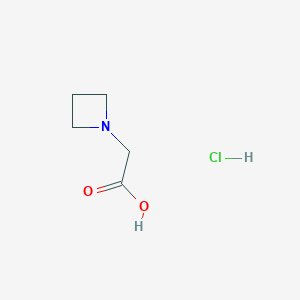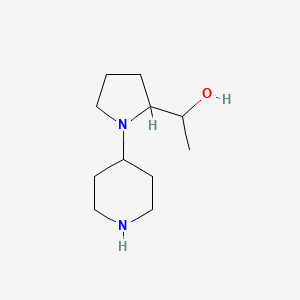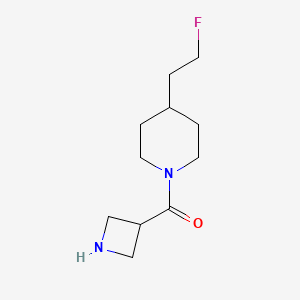
Ethyl 6-phenylpyridazine-4-carboxylate
Übersicht
Beschreibung
Ethyl 6-phenylpyridazine-4-carboxylate is a chemical compound derived from pyridazine . It’s a derivative of pyridazine, which contains nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its IUPAC name ethyl 3-phenoxy-6-phenyl-4-pyridazinecarboxylate . Its molecular weight is 320.35 .Physical and Chemical Properties Analysis
This compound is a solid substance . The CAS Number is 338752-99-1 .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
- Ethyl 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones were synthesized in a study exploring naphthyridines derivatives, highlighting the versatility of pyridazine derivatives in chemical synthesis (Balogh et al., 2009).
- Novel thieno[2,3-c]pyridazines using a related starting material demonstrated the potential for antibacterial activity, underscoring the pharmaceutical applications of pyridazine derivatives (Al-Kamali et al., 2014).
- A convenient synthesis of ethyl-6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate as antimicrobial agents was described, indicating the potential for designing new antimicrobial compounds from pyridazine derivatives (Abdel-Mohsen, 2014).
Applications in Corrosion Inhibition and Material Science
- Pyranpyrazole derivatives, structurally similar to Ethyl 6-phenylpyridazine-4-carboxylate, were identified as novel corrosion inhibitors for mild steel, which is significant for industrial applications (Dohare et al., 2017).
Safety and Hazards
The safety information available indicates that Ethyl 6-phenylpyridazine-4-carboxylate may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Pyridazine derivatives, to which this compound belongs, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It’s known that pyridazine derivatives can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The compound’s potential for nucleophilic substitution and oxidation reactions suggests it may influence a variety of biochemical pathways .
Result of Action
The compound’s potential for various reactions at the benzylic position suggests it could have diverse effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
Ethyl 6-phenylpyridazine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling, which can modulate various cellular processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in changes in cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular functions, such as prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation without causing significant adverse effects. At higher doses, it may cause toxic or adverse effects, such as liver toxicity or gastrointestinal disturbances . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it may be metabolized by liver enzymes, leading to the formation of metabolites that can exert their effects on cellular functions . The compound’s influence on metabolic flux and metabolite levels can provide insights into its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cells, it may localize to specific compartments or organelles, where it can exert its effects . The distribution of the compound within tissues can also influence its overall efficacy and safety.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
ethyl 6-phenylpyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)11-8-12(15-14-9-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIIFAWGODCSGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B1491779.png)

![4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1491782.png)
![4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1491783.png)
![3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1491785.png)






![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)butanoic acid](/img/structure/B1491798.png)
![5-Prolyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1491799.png)

